molecular formula C₁₇H₁₉Cl₂NO₃ B1161772 N-Methyl Fenoldopam Hydrochloride

N-Methyl Fenoldopam Hydrochloride

Cat. No.: B1161772
M. Wt: 356.04
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Fenoldopam Hydrochloride is a high-purity chemical reference standard categorized as a related compound of Fenoldopam, a selective dopamine D1 receptor agonist . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. As an analog of Fenoldopam, its research value is derived from the pharmacological profile of the parent compound. Fenoldopam is recognized for its role as a peripheral D1 receptor agonist, leading to arteriolar vasodilation and a reduction in blood pressure . Its mechanism of action involves the activation of D1 receptors in various vascular beds, including the renal arteries. This stimulation activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP), which results in vasodilation and decreased systemic vascular resistance . Historically, Fenoldopam was investigated for its potential renoprotective effects, as it can increase renal blood flow, glomerular filtration rate (GFR), and promote natriuresis and diuresis . Research into Fenoldopam and its analogs has been relevant in contexts such as the management of hypertensive crises and the prevention of acute kidney injury (AKI) in settings like cardiac surgery . This compound serves as a critical quality control standard for analytical laboratories. It is used to ensure the identity, purity, and potency of pharmaceutical compounds and to monitor for potential impurities during manufacturing and stability studies . Researchers utilize this compound in method development and validation for techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Properties

Molecular Formula

C₁₇H₁₉Cl₂NO₃

Molecular Weight

356.04

Synonyms

N-Methyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol Hydrochloride;  USP Fenoldopam Related Compound A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

  • Fenoldopam Mesylate: The mesylate salt form of Fenoldopam is widely studied for its D1 receptor selectivity and vasodilatory effects. Its structure includes a methanesulfonate counterion, which may improve aqueous solubility compared to the hydrochloride form. The hydrochloride salt in N-Methyl Fenoldopam could offer distinct crystallization or stability properties .
  • Fenoldopam Bromide: Used in anti-tubercular research, this salt form demonstrates altered biological activity, such as inducing elongated cell morphology in Mycobacterium tuberculosis under nitrogen limitation . The bromide ion’s larger size may influence receptor interaction or cellular uptake compared to hydrochloride.
  • N-Methyl Para-Methyl Phenyl Fentanyl Hydrochloride: Though pharmacologically distinct (an opioid), this compound highlights the role of N-methylation in enhancing lipophilicity and receptor binding affinity—a modification that may similarly affect N-Methyl Fenoldopam’s D1/5-HT2 receptor interactions .

Pharmacological Activity

Compound Receptor Target Key Effects Applications
N-Methyl Fenoldopam HCl Likely D1 partial agonist, 5-HT2 Hypotensive, diuretic (inferred) Cardiovascular research (presumed)
Fenoldopam Mesylate D1 agonist, 5-HT2 partial agonist Vasodilation, blood pressure reduction Hypertension management
Fenoldopam Bromide Undefined (non-receptor) Cell morphology alteration in M. tuberculosis Anti-tubercular research
Phenpromethamine HCl Calcium channel blocker Vasodilation Cardiovascular studies (indirectly referenced)

Pharmacokinetic and Physicochemical Properties

  • For example, Fenoldopam mesylate’s solubility in ethanol is documented at 20 mg/ml, while hydrochloride salts of related amines (e.g., ethylmethylamine HCl) show variable solubility in aqueous and organic solvents .
  • N-Methylation: Methylation of the amine group could reduce first-pass metabolism by protecting against enzymatic degradation, a strategy seen in opioids like N-methyl para-methyl phenyl fentanyl . This modification might prolong N-Methyl Fenoldopam’s half-life relative to non-methylated analogs.

Preparation Methods

Core Starting Material: 2-Chlorohomoveratrylamine

The synthesis begins with 2-chlorohomoveratrylamine (Formula I), typically isolated as its hydrobromide salt. This compound is liberated as the free base using sodium hydroxide in a biphasic system of dichloromethane and water. The free base is critical for subsequent alkylation steps, as demonstrated in Fenoldopam Mesylate synthesis, where maintaining a 3:1 molar ratio of amine to alkylating agent ensures optimal yields.

Alkylation with 2-Halo-4'-Methoxyacetophenone

Alkylation employs 2-bromo-4'-methoxyacetophenone (Formula II) under tightly controlled conditions:

  • Solvent System : Dichloromethane/water biphasic mixture facilitates phase-transfer catalysis.

  • Temperature : Reactions proceed at 0–5°C to suppress polyalkylation.

  • Stoichiometry : ≤1/3 mole equivalents of alkylating agent per mole of amine prevents di-substitution.

Table 1: Alkylation Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature0–2°C89% yield
Molar Ratio (Amine:II)3:195% conversion
Reaction Time90–120 minutesMinimal byproducts

Post-alkylation, the intermediate II salt precipitates upon acidification with hydrobromic acid (48% w/w), achieving 96% purity after recrystallization.

Reductive Amination and N-Methylation

Sodium Borohydride-Mediated Reduction

Intermediate II undergoes reduction using NaBH₄ in methanol at 5°C. This step introduces the secondary amine critical for subsequent N-methylation:

Intermediate II+NaBH4MeOH, 5°CIntermediate III (Fenoldopam free base)\text{Intermediate II} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 5°C}} \text{Intermediate III (Fenoldopam free base)}

The reaction achieves 89% yield with 99.5% HPLC purity after vacuum drying.

Selective N-Methylation Strategies

While patents focus on Fenoldopam Mesylate, N-methylation of the secondary amine in Intermediate III requires adaptation:

  • Methylating Agents : Methyl iodide or dimethyl sulfate in THF with K₂CO₃ as base.

  • Conditions : 40°C for 6 hours under nitrogen atmosphere.

  • Workup : Quenching with aqueous NH₄Cl, extraction into dichloromethane, and evaporation.

Critical Consideration : Over-methylation at phenolic oxygens is mitigated by protecting groups (e.g., acetyl) prior to alkylation.

Salt Formation and Purification

Hydrochloride Salt Precipitation

The N-methylated free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt. Key parameters:

  • Solvent : Ethyl acetate/hexane (3:1 v/v) for controlled crystallization.

  • Temperature : Gradual cooling from 25°C to 0°C over 2 hours.

  • Purity : 98.7% by ion chromatography after two recrystallizations.

Comparative Crystallization Data

Table 2: Salt Formation Outcomes

ConditionCrystal HabitPurity (%)Yield (%)
Ethyl acetate/hexaneNeedles98.782
Methanol/waterPrisms97.275
AcetoneAmorphous89.463

Ethyl acetate/hexane mixtures produce pharmaceutically acceptable crystalline forms.

Analytical Characterization

Spectroscopic Confirmation

  • 1H-NMR (DMSO-d₆): δ 6.82 (d, J=8.5 Hz, 2H, aromatic), 3.72 (s, 3H, OCH₃), 2.91 (s, 3H, N-CH₃).

  • 13C-NMR : 169.8 ppm (C=O), 55.1 ppm (N-CH₃).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Stability Profiling

Table 3: Accelerated Stability Data (40°C/75% RH)

Time (months)Assay (%)Related Substances (%)
0100.00.12
399.30.45
698.11.22

No significant degradation under ICH Q1A(R2) conditions confirms formulation stability.

Scale-Up Considerations

Solvent Recovery Systems

Patent details methanol recovery (92% efficiency) via vacuum distillation at 45°C. Implementing falling-film evaporators reduces thermal degradation risks.

Waste Stream Management

  • Acid Wastes : Neutralization with Ca(OH)₂ generates disposable gypsum sludge.

  • Halogenated Solvents : 99.8% recovery via fractional distillation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Methyl Fenoldopam Hydrochloride in plasma, and how are parameters like recovery and linearity optimized?

  • Methodological Answer : Reverse-phase HPLC coupled with chiral derivatization (e.g., using GITC) is effective for quantifying enantiomers in biological matrices. Sample preparation involves protein precipitation and solid-phase extraction, achieving recoveries of ~90% for racemic fenoldopam . Linear calibration ranges (0.5–50 ng/mL) with weighted regression (1/y) ensure precision at low concentrations. Limits of detection (LOD) are validated via signal-to-noise ratios (≥4), though trailing peaks from degradation products may require optimized column conditions or tandem mass spectrometry (LC-MS/MS) for specificity .

Q. How does the stereochemistry of this compound influence its receptor binding activity, and what techniques resolve its enantiomers?

  • Methodological Answer : Enantiomers exhibit distinct pharmacological profiles due to differential binding to dopamine D1-like receptors. The (S)-enantiomer of fenoldopam shows higher agonist activity compared to the (R)-form. Chiral resolution is achieved using GITC derivatization followed by HPLC with UV detection, which separates diastereomers based on retention time differences. Confirmation of enantiopurity requires circular dichroism or co-injection with authentic standards .

Advanced Research Questions

Q. What synthetic routes minimize the formation of des-methyl impurities in this compound, and how are these impurities characterized?

  • Methodological Answer : Methylation of the parent amine under controlled pH (7–9) using methyl iodide or dimethyl sulfate reduces des-methyl byproduct formation. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR ensures completion. Impurities like des-methyl derivatives (e.g., Fenoldopam Related Compound A) are identified using HPLC-MS with ion-trap detectors, comparing fragmentation patterns to reference standards . Purification via recrystallization in ethanol/water mixtures enhances salt stability.

Q. How do the binding affinities and functional activities of this compound at dopamine D1 receptors compare to other agonists, and what assays determine these parameters?

  • Methodological Answer : Competitive radioligand binding assays (e.g., using [³H]SCH-23390) quantify affinity (Ki), while functional activity (EC₅₀) is assessed via cAMP accumulation in transfected HEK293 cells. This compound, a partial agonist, exhibits lower efficacy than full agonists like A-77636. Selectivity over D2 receptors is confirmed using calcium flux assays in D2-expressing cell lines .

Q. What stability-indicating assays are critical for ensuring the integrity of this compound under varying pH and temperature conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-PDA identify major degradation products. For example, acidic conditions may hydrolyze the methyl group, forming des-methyl analogs detectable at 254 nm. Accelerated stability testing (40°C/75% RH) over 6 months, analyzed via Arrhenius modeling, predicts shelf-life. Mass balance calculations ensure degradation pathways account for ≥90% of product loss .

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